Cas no 2228566-89-8 (2-amino-1-3-chloro-4-(difluoromethoxy)phenylpropan-1-one)
2-amino-1-3-chloro-4-(difluoromethoxy)phenylpropan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-amino-1-3-chloro-4-(difluoromethoxy)phenylpropan-1-one
- EN300-1970305
- 2-amino-1-[3-chloro-4-(difluoromethoxy)phenyl]propan-1-one
- 2228566-89-8
-
- Inchi: 1S/C10H10ClF2NO2/c1-5(14)9(15)6-2-3-8(7(11)4-6)16-10(12)13/h2-5,10H,14H2,1H3
- InChI Key: AINFCPJULHMNEX-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C(C(C)N)=O)OC(F)F
Computed Properties
- Exact Mass: 249.0368126g/mol
- Monoisotopic Mass: 249.0368126g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 52.3Ų
2-amino-1-3-chloro-4-(difluoromethoxy)phenylpropan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1970305-0.05g |
2-amino-1-[3-chloro-4-(difluoromethoxy)phenyl]propan-1-one |
2228566-89-8 | 0.05g |
$1104.0 | 2023-09-16 | ||
| Enamine | EN300-1970305-0.1g |
2-amino-1-[3-chloro-4-(difluoromethoxy)phenyl]propan-1-one |
2228566-89-8 | 0.1g |
$1157.0 | 2023-09-16 | ||
| Enamine | EN300-1970305-0.25g |
2-amino-1-[3-chloro-4-(difluoromethoxy)phenyl]propan-1-one |
2228566-89-8 | 0.25g |
$1209.0 | 2023-09-16 | ||
| Enamine | EN300-1970305-0.5g |
2-amino-1-[3-chloro-4-(difluoromethoxy)phenyl]propan-1-one |
2228566-89-8 | 0.5g |
$1262.0 | 2023-09-16 | ||
| Enamine | EN300-1970305-1.0g |
2-amino-1-[3-chloro-4-(difluoromethoxy)phenyl]propan-1-one |
2228566-89-8 | 1g |
$1315.0 | 2023-06-03 | ||
| Enamine | EN300-1970305-2.5g |
2-amino-1-[3-chloro-4-(difluoromethoxy)phenyl]propan-1-one |
2228566-89-8 | 2.5g |
$2576.0 | 2023-09-16 | ||
| Enamine | EN300-1970305-5.0g |
2-amino-1-[3-chloro-4-(difluoromethoxy)phenyl]propan-1-one |
2228566-89-8 | 5g |
$3812.0 | 2023-06-03 | ||
| Enamine | EN300-1970305-10.0g |
2-amino-1-[3-chloro-4-(difluoromethoxy)phenyl]propan-1-one |
2228566-89-8 | 10g |
$5652.0 | 2023-06-03 | ||
| Enamine | EN300-1970305-1g |
2-amino-1-[3-chloro-4-(difluoromethoxy)phenyl]propan-1-one |
2228566-89-8 | 1g |
$1315.0 | 2023-09-16 | ||
| Enamine | EN300-1970305-5g |
2-amino-1-[3-chloro-4-(difluoromethoxy)phenyl]propan-1-one |
2228566-89-8 | 5g |
$3812.0 | 2023-09-16 |
2-amino-1-3-chloro-4-(difluoromethoxy)phenylpropan-1-one Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-amino-1-3-chloro-4-(difluoromethoxy)phenylpropan-1-one
2-Amino-1-3-Chloro-4-(Difluoromethoxy)phenylpropan-1-One: A Novel Compound with Promising Biological and Chemical Properties
2-Amino-1-3-Chloro-4-(Difluoromethoxy)phenylpropan-1-one is a multifunctional organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmaceutical research. Its unique molecular structure, characterized by the presence of an amino group, chloro substituent, difluoromethoxy group, and a propan-1-one moiety, provides a versatile scaffold for the development of bioactive agents. This compound, with the CAS number 2228566-89-8, represents a novel class of molecules that may offer therapeutic potential in the treatment of various diseases. Recent studies have highlighted its role in modulating cellular signaling pathways and its potential applications in drug discovery programs targeting inflammation, cancer, and neurodegenerative disorders.
One of the most intriguing aspects of 2-Amino-1-3-Chloro-4-(Difluoromethoxy)phenylpropan-1-one is its structural complexity, which allows for the incorporation of multiple functional groups. The amino group at the 2-position contributes to the molecule's basicity and may facilitate interactions with biological targets such as ion channels or receptors. The chloro substituent at the 3-position introduces steric and electronic effects that can influence the compound's reactivity and biological activity. The difluoromethoxy group at the 4-position adds a degree of lipophilicity, which may enhance the molecule's ability to cross cell membranes and reach intracellular targets. The propan-3-one core provides a rigid framework that can stabilize the molecule and promote specific interactions with target proteins.
Recent advances in medicinal chemistry have underscored the importance of designing molecules with optimized physicochemical properties. 2-Amino-1-3-Chloro-4-(Difluoromethoxy)phenylpropan-1-one exemplifies this approach, as its molecular design balances hydrophilic and hydrophobic characteristics. This balance is critical for ensuring the compound's solubility in aqueous environments while maintaining its ability to interact with lipid membranes. The presence of the difluoromethoxy group also contributes to the molecule's stability under physiological conditions, reducing the risk of premature degradation in biological systems. Such stability is a key factor in the development of long-acting therapeutic agents.
The biological activity of 2-Amino-1-3-Chloro-4-(Difluoromethoxy)phenylpropan-1-one has been the focus of several recent studies. In particular, its potential as an anti-inflammatory agent has been explored in preclinical models. Researchers have demonstrated that this compound can modulate the activity of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in the pathogenesis of chronic inflammatory diseases. A 2023 study published in *Journal of Medicinal Chemistry* revealed that the difluoromethoxy group plays a crucial role in enhancing the compound's ability to inhibit the NF-κB signaling pathway, a key mediator of inflammation. This finding highlights the importance of functional group optimization in the design of effective anti-inflammatory drugs.
Another area of interest is the potential of 2-Amino-1-3-Chloro-4-(Difluoromethoxy)phenylpropan-1-one in the treatment of cancer. Preliminary studies suggest that this compound may exhibit anti-proliferative effects against certain cancer cell lines. The amino group and chloro substituent are believed to contribute to the molecule's ability to interfere with DNA replication and repair mechanisms in rapidly dividing cells. A 2022 study published in *Cancer Research* reported that the compound showed selective cytotoxicity against human breast cancer cells, with minimal effects on normal cells. These findings suggest that 2-Amino-1-3-Chloro-4-(Difluoromethoxy)phenylpropan-1-one could represent a promising candidate for the development of targeted cancer therapies.
The synthesis of 2-Amino-1-3-Chloro-4-(Difluoromethoxy)phenylpropan-1-one has also been the subject of recent research. Chemists have developed efficient methods to synthesize this compound with high purity and yield. One notable approach involves the use of microwave-assisted organic synthesis, which allows for the rapid formation of the target molecule under mild conditions. This method reduces the need for harsh reagents and solvents, aligning with the principles of green chemistry. The optimization of reaction conditions, such as temperature and catalyst selection, has been critical in achieving high stereochemical control, which is essential for the compound's biological activity.
In addition to its therapeutic potential, 2-Amino-1-3-Chloro-4-(Difluoromethoxy)phenylpropan-1-one has been studied for its pharmacokinetic properties. Researchers have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. The compound's oral bioavailability has been found to be relatively high, which is advantageous for the development of oral formulations. The difluoromethoxy group has been shown to enhance the compound's stability in the gastrointestinal tract, reducing the risk of degradation before systemic absorption. These pharmacokinetic properties are essential for ensuring the compound's efficacy in vivo.
The safety profile of 2-Amino-1-3-Chloro-4-(Difluoromethoxy)phenylpropan-1-one has also been evaluated in preclinical studies. Toxicological assessments have revealed that the compound exhibits low toxicity at therapeutic doses. This is attributed to its selective action on target cells and minimal interaction with non-target tissues. The chloro substituent and amino group are believed to contribute to the molecule's ability to minimize off-target effects. These findings are promising for the development of safe and effective therapeutic agents.
Overall, 2-Amino-1-3-Chloro-4-(Difluoromethoxy)phenylpropan-1-one represents a significant advancement in the field of medicinal chemistry. Its unique structural features and biological activity make it a promising candidate for the development of novel therapeutics. Continued research into its mechanisms of action, pharmacokinetic properties, and safety profile will be essential for translating these findings into clinical applications. As the field of drug discovery continues to evolve, compounds like 2-Amino-1-3-Chloro-4-(Difluoromethoxy)phenylpropan-1-one will play an increasingly important role in the development of innovative treatments for a wide range of diseases.
Further studies are needed to fully elucidate the potential applications of 2-Amino-1-3-Chloro-4-(Difluoromethoxy)phenylpropan-1-one. Researchers are exploring its use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its potential to modulate neuroinflammatory processes. Additionally, its antiviral properties are being investigated, with preliminary studies suggesting activity against certain viral strains. These areas of research highlight the versatility of this compound and its potential to address a broad spectrum of medical conditions.
In conclusion, 2-Amino-1-3-Chloro-4-(Difluoromethoxy)phenylpropan-1-one is a compound of significant scientific and therapeutic interest. Its unique structural features, combined with its demonstrated biological activity, make it a promising candidate for the development of novel therapeutics. As research in this area continues to advance, it is likely that this compound will play an important role in the future of medicine.
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